Blintol -

Blintol

Catalog Number: EVT-1582609
CAS Number:
Molecular Formula: C9H18O9SSe
Molecular Weight: 381.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Blintol is a synthetic compound recognized as a glycosidase inhibitor and is particularly noted for its role as a selenium analogue of the naturally occurring glycosidase inhibitor, salacinol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the management of conditions related to glycosidase activity, such as diabetes.

Source

Blintol was developed through a series of synthetic methodologies aimed at creating effective glycosidase inhibitors. The initial synthesis involved starting materials derived from sugars, specifically D-glucose, and utilized various protecting groups to facilitate the formation of the desired compound. The invention of Blintol is documented in several patents and scientific articles that detail its synthesis and properties .

Classification

Blintol can be classified under the category of organoselenium compounds, which are characterized by the presence of selenium in their structure. It falls within the broader class of glycosidase inhibitors, which are compounds that impede the activity of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.

Synthesis Analysis

Methods

The synthesis of Blintol involves several key steps, primarily using nucleophilic substitution reactions and cyclization processes. The general synthetic strategy includes:

  1. Preparation of Cyclic Sulfates: Starting from D-glucose, cyclic sulfates are synthesized through a multi-step process involving protection and oxidation reactions.
  2. Formation of Heterocycles: The synthesis incorporates heterocyclic compounds like piperidine and thiapyran derivatives, which are alkylated to form intermediates necessary for producing Blintol.
  3. Nucleophilic Substitution: The reaction between a cyclic sulfate and a protected sugar derivative facilitates the formation of Blintol .

Technical Details

The specific synthetic route for Blintol includes:

  • Protecting group strategies utilizing p-methoxybenzyl ether to enhance yields.
  • Use of solvents like hexafluoroisopropanol to improve reaction efficiency.
  • The final product is obtained through careful purification processes such as analytical high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure

Blintol's molecular structure can be described as containing a selenium atom integrated into a sugar-like framework, specifically designed to mimic natural glycosidase inhibitors. The structural formula includes various functional groups that enhance its biological activity.

Data

The molecular formula for Blintol is C₁₃H₁₈O₇Se, indicating it consists of carbon, hydrogen, oxygen, and selenium atoms. Detailed spectroscopic data (NMR, IR) can be used to confirm its structure during synthesis .

Chemical Reactions Analysis

Reactions

Blintol undergoes various chemical reactions typical of glycosidase inhibitors:

  • Hydrolysis: As an inhibitor, it competes with natural substrates for binding sites on glycosidases.
  • Nucleophilic Attacks: The presence of the selenium atom allows for unique reactivity patterns compared to sulfur analogues.

Technical Details

The reactions are often characterized by their selectivity and efficiency in inhibiting enzyme activity. Studies have shown that Blintol exhibits significant inhibition against specific glycosidases, which is crucial for its potential therapeutic applications .

Mechanism of Action

Process

Blintol inhibits glycosidase activity through competitive inhibition. It binds to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The mechanism involves:

  • Formation of an enzyme-inhibitor complex.
  • Alteration of the enzyme's conformation, reducing its catalytic efficiency.

Data

Kinetic studies reveal that Blintol has a lower IC50 value compared to other glycosidase inhibitors, indicating higher potency .

Physical and Chemical Properties Analysis

Physical Properties

Blintol is typically a solid at room temperature with moderate solubility in polar solvents due to its hydroxyl groups. Its melting point and specific optical rotation can be characterized using standard laboratory techniques.

Chemical Properties

Blintol exhibits stability under normal laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile indicates it can participate in further chemical modifications if necessary .

Applications

Scientific Uses

Blintol's primary application lies in medicinal chemistry as a potential therapeutic agent for managing diabetes and other metabolic disorders linked to glycosidase activity. Its efficacy as an inhibitor makes it a candidate for drug development aimed at controlling blood sugar levels by modulating carbohydrate metabolism.

In addition to its medicinal applications, research continues into its use in biochemical studies focused on enzyme mechanisms and carbohydrate interactions .

Historical Context & Emergence of Blintol in Glycosidase Inhibition Research

Discovery Timeline of Sulfonium/Selenonium-Based Inhibitors

The development of sulfonium and selenonium-based glycosidase inhibitors represents a significant advancement in enzymatic inhibition strategies, driven by the quest for transition-state mimics. Salacinol, a naturally occurring sulfonium ion derivative isolated from Salacia reticulata in 1997, marked the starting point for this class of zwitterionic inhibitors [1] [4]. Its potent α-glucosidase inhibition spurred synthetic efforts to create structural analogs with enhanced properties. By 2002, the first total synthesis of salacinol was achieved, confirming its absolute configuration and enabling structure-activity studies [4]. This breakthrough paved the way for blintol, the selenium analog of salacinol, whose efficient synthesis was reported in 2005 [1]. The strategic replacement of sulfur with selenium addressed synthetic and stability limitations of sulfonium ions while preserving bioactivity. Key milestones in this timeline include:

Table 1: Milestones in Sulfonium/Selenonium Inhibitor Development

YearCompoundSignificanceReference
1997SalacinolIsolation from S. reticulata; natural sulfonium ion inhibitor [4]
2002Synthetic SalacinolFirst total synthesis; configuration confirmed [4]
2005BlintolFirst efficient synthesis of selenium analog [1]
2007Chain-extended analogsExploration of active-site requirements with modified side chains [2] [4]

Blintol’s synthesis employed an optimized route using p-methoxybenzyl (PMB) ether protecting groups for the key intermediate 2,3,5-tri-O-p-methoxybenzyl-1,4-anhydro-4-seleno-D-arabinitol, derived from L-xylose. Critically, the other intermediate, 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate, was prepared from inexpensive D-glucose instead of costly L-glucose, enhancing synthetic feasibility [1]. Final deprotection used trifluoroacetic acid, avoiding problematic hydrogenolysis of benzyl ethers.

Blintol’s Position in the Evolution of Transition-State Mimetics

Glycosidase inhibitors function primarily by mimicking the oxacarbenium ion transition state—a high-energy intermediate with partial cationic character at the anomeric carbon during glycosidic bond hydrolysis [3] [6]. Blintol exemplifies this mimicry through its unique zwitterionic architecture: a positively charged selenonium ion (Se⁺) and a negatively charged sulfate ion (SO₃⁻), spatially separated by a hydroxylated carbon chain. This design replicates the charge distribution and stereoelectronic features of the transition state, enabling high-affinity binding to enzyme active sites [3] [5].

The substitution of sulfur with selenium in blintol confers distinct advantages:

  • Enhanced Nucleophilicity: Selenium’s larger atomic radius and polarizability facilitate stronger electrostatic interactions with catalytic residues in glycosidase active sites [1].
  • Stability Profile: Selenonium ions exhibit greater hydrolytic stability than sulfonium analogs under physiological conditions, extending bioavailability [1] [4].
  • Bioactivity Retention: Blintol inhibits α-glucosidases with low micromolar potency (Ki ~1–10 µM), comparable to salacinol, validating selenium as a bioisostere for sulfur [2] [4].

Table 2: Transition-State Mimetics in Glycosidase Inhibition

MimeticStructural FeatureTarget Enzyme (Ki)Mechanistic Basis
DeoxynojirimycinIminocyclitolα-Glucosidase (µM–mM)Protonated nitrogen mimics oxacarbenium ion
Salacinol (S)Zwitterionic sulfonium-sulfateMaltase glucoamylase (µM)Charge dispersion mimics TS geometry
Blintol (Se)Zwitterionic selenonium-sulfateMaltase glucoamylase (µM)Enhanced Se⁺ polarizability mimics TS
KotalanolExtended sulfonium side chainIntestinal maltase (µM)Additional hydroxyls for active-site contacts

Thermodynamic studies of such mimetics reveal strong enthalpy-entropy compensation during enzyme binding, driven by desolvation effects and conformational adjustments [5] [6]. Blintol’s efficacy against recombinant human maltase glucoamylase (MGA)—a key enzyme in dietary glucose release—underscores its therapeutic relevance for diabetes management [2] [4].

Comparative Analysis With Salacinol’s Discovery Paradigm

Blintol’s emergence was directly inspired by salacinol, yet its development involved distinct synthetic and structural innovations:

Synthetic Pathways

  • Salacinol’s Limitations: Early syntheses required expensive L-glucose and suffered from low yields during benzyl ether deprotection via hydrogenolysis, which risked reducing the sulfonium center [1] [4].
  • Blintol’s Innovations: Using D-glucose as a precursor significantly reduced costs. PMB groups enabled acidolytic deprotection with trifluoroacetic acid, avoiding hydrogenolysis altogether. The selenonium core remained intact under these conditions, improving reliability [1].

Bioactivity and Structure-Activity Relationships (SAR)

  • Chain Length Flexibility: Unlike salacinol (5-carbon side chain), blintol’s selenium allowed modular side-chain elongation. However, studies showed that extending the polyhydroxylated chain beyond salacinol’s length (e.g., C7 analog kotalanol) did not enhance MGA inhibition (Ki ~low µM for both) [2] [4].
  • Stereochemical Dependencies: Both inhibitors share strict requirements for configurations at C2’ and C4’ of the side chain for activity. However, blintol’s C3’ sulfate configuration proved less critical, suggesting greater conformational flexibility in enzyme binding [2].
  • Inhibitory Potency: Against human MGA:
| **Inhibitor** | **Ki (µM)** | **Catalytic Advantage**                     |  |---------------|-------------|---------------------------------------------|  | Salacinol     | 1.5–2.0     | Natural lead; charge complementarity        |  | Blintol       | 1.7–2.5     | Se⁺ enhances nucleophilicity; stability     |  

Mechanistic Implications

Blintol’s success validated selenium as a viable pharmacophore in glycosidase inhibitors, broadening the scope of isosteric replacements beyond sulfur. Its synthesis also demonstrated that non-natural stereochemical pathways (e.g., D-glucose → L-erythritol derivatives) could efficiently access complex targets [1] [4].

Table 3: Salacinol vs. Blintol: Key Comparative Metrics

ParameterSalacinolBlintolSignificance
Core AtomSulfur (S⁺)Selenium (Se⁺)Se⁺ offers larger radius and polarizability
Synthetic PrecursorL-Glucose (costly)D-Glucose (inexpensive)Cost reduction >50%
DeprotectionHydrogenolysis (risks reduction)Acidolysis (TFA; no reduction risk)Higher yield (85% vs. 60%)
MGA Inhibition (Ki)1.5–2.0 µM1.7–2.5 µMBioequivalence despite atom substitution

Properties

Product Name

Blintol

IUPAC Name

[(2S,3S)-4-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)selenolan-1-ium-1-yl]-1,3-dihydroxybutan-2-yl] sulfate

Molecular Formula

C9H18O9SSe

Molecular Weight

381.3 g/mol

InChI

InChI=1S/C9H18O9SSe/c10-1-7(18-19(15,16)17)5(12)3-20-4-6(13)9(14)8(20)2-11/h5-14H,1-4H2/t5-,6-,7+,8-,9+,20?/m1/s1

InChI Key

MNKLUXFUQDWBAR-CKEAQHIUSA-N

Synonyms

blintol

Canonical SMILES

C1C(C(C([Se+]1CC(C(CO)OS(=O)(=O)[O-])O)CO)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([Se+]1C[C@H]([C@H](CO)OS(=O)(=O)[O-])O)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.